(2R)-2-azanyl-3-phenylpropanoic acid

Vue d'ensemble

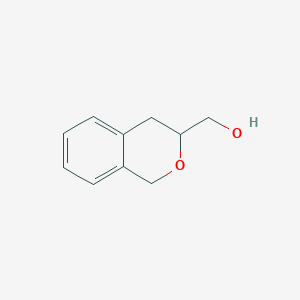

Description

(2R)-2-azanyl-3-phenylpropanoic acid, commonly known as 2APPA, is an organic compound that is widely used in scientific research. It is a chiral compound, meaning it has two different stereoisomers, and is a member of the phenylpropanoic acid family. 2APPA is used in a variety of applications, including synthesis, biological research, and drug development.

Applications De Recherche Scientifique

Hypoglycemic Activity

Research on phenylpyruvic acid derivatives, structurally similar to (2R)-2-azanyl-3-phenylpropanoic acid, has shown potential hypoglycemic activity. For instance, a derivative from rooibos, known as PPAG, has been shown to enhance glucose uptake in vitro and improve glucose tolerance in an obese insulin-resistant rat model, suggesting potential as a new class of antidiabetic therapeutics (Muller et al., 2013).

Antiepileptic Activity

A series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, synthesized from phenylalanine and phthalic anhydride, demonstrated antiepileptic activity in a mouse model. Some compounds showed significant increases in seizure latency threshold, indicating potential for antiepileptic drug development (Asadollahi et al., 2019).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-azanyl-3-phenylpropanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzaldehyde", "Methylamine", "Benzyl bromide", "Sodium cyanoborohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and methylamine to form N-benzylidene-methylamine", "Step 2: Reduction of N-benzylidene-methylamine with sodium cyanoborohydride to form N-benzylmethylamine", "Step 3: Quaternization of N-benzylmethylamine with benzyl bromide to form N-benzyl-N-benzylmethylamine", "Step 4: Hydrolysis of N-benzyl-N-benzylmethylamine with sodium hydroxide to form (2R)-2-azanyl-3-phenylpropanol", "Step 5: Oxidation of (2R)-2-azanyl-3-phenylpropanol with sodium hypochlorite to form (2R)-2-azanyl-3-phenylpropanal", "Step 6: Reduction of (2R)-2-azanyl-3-phenylpropanal with sodium borohydride to form (2R)-2-azanyl-3-phenylpropanol", "Step 7: Conversion of (2R)-2-azanyl-3-phenylpropanol to (2R)-2-azanyl-3-phenylpropanoic acid by reaction with sodium bicarbonate and ethyl acetate", "Step 8: Acidification of the reaction mixture with hydrochloric acid and extraction with ethyl acetate", "Step 9: Washing of the organic layer with water and drying over sodium sulfate", "Step 10: Evaporation of the solvent to obtain (2R)-2-azanyl-3-phenylpropanoic acid as a white solid" ] } | |

Numéro CAS |

878339-23-2 |

Formule moléculaire |

C9H11NO2 |

Poids moléculaire |

175.117 g/mol |

Nom IUPAC |

(2S)-2-(15N)azanyl-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |

Clé InChI |

COLNVLDHVKWLRT-CMLFETTRSA-N |

SMILES isomérique |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)[15NH2] |

SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

SMILES canonique |

C1=CC=C(C=C1)CC(C(=O)O)N |

Pictogrammes |

Irritant |

Séquence |

F |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456315.png)

![4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1456317.png)

![3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1456318.png)

![2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1456324.png)

![Ethyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)-amino]benzoate](/img/structure/B1456328.png)